The synthesis of STEAP1 can be achieved through recombinant DNA technology. The gene can be cloned into expression vectors suitable for bacterial systems such as Escherichia coli. The process generally involves the following steps:
Technical details regarding the purification process may include optimizing buffer conditions and using detergents to solubilize membrane proteins effectively.
The molecular structure of STEAP1 is notable for its six transmembrane domains that span the cellular membrane. Structural studies indicate that these domains are critical for its potential role in cellular signaling and interaction with other membrane proteins. The protein's structure allows it to participate in various biological processes, including cell proliferation and apoptosis regulation .
Data regarding the structural features include:
X-ray crystallography or cryo-electron microscopy studies could provide further insights into its three-dimensional conformation.
While STEAP1 does not catalyze metal reduction like its counterparts, it may still participate in several biochemical interactions within cells. Its association with iron transport mechanisms suggests involvement in iron homeostasis rather than direct chemical reactions involving metal reduction.
STEAP1's interactions include:
Further studies are needed to elucidate any specific chemical reactions associated with this protein.
The mechanism of action for STEAP1 revolves around its role in cellular iron metabolism rather than direct reduction of metals. It is hypothesized that STEAP1 may facilitate the transport or release of iron from endosomal compartments into the cytoplasm, impacting cellular functions related to growth and survival.
Key aspects include:
Data supporting these mechanisms indicate overexpression in prostate cancer tissues, correlating with disease progression.
The physical properties of STEAP1 include:
Chemical properties involve:
STEAP1 has significant implications in scientific research, particularly in oncology:
The STEAP1 (102-116) epitope exhibits significant sequence conservation across mammalian species, underscoring its functional importance. As illustrated in Table 1, critical residues (e.g., Tyr104, Phe106, Lys108, Pro110, Leu112) are fully conserved in humans, mice, and rats, particularly within the core HLA-DR binding motif (YFYKIPILV) spanning positions 104–112 [2] [9]. This conservation pattern suggests evolutionary pressure to maintain structural or functional roles, potentially related to protein-protein interactions or immune system engagement.
Table 1: Cross-Species Sequence Conservation of STEAP1 (102-116)
Species | Amino Acid Sequence (102-116) | Conservation (%) |
---|---|---|
Human | H-Q-Q-Y-F-Y-K-I-P-I-L-V-I-N-K | 100 |
Mouse | H-Q-Q-Y-F-Y-K-I-P-I-L-V-I-N-K | 100 (Identical) |
Rat | H-Q-Q-Y-F-Y-K-I-P-I-L-V-I-N-K | 100 (Identical) |
Canine | H-Q-Q-Y-F-Y-K-V-P-I-L-V-I-S-K | 80 |
Epitope mapping studies confirm this region as a promiscuous T-helper epitope capable of binding multiple HLA-DR alleles (e.g., DRB10101, DRB10401, DRB10701, DRB11101) due to its amphipathic structure [9]. Hydrophobic residues (Phe106, Ile109, Pro110, Leu112, Val113) form a stabilizing core, while polar residues (Tyr104, Lys108, Asn115) enable interactions with T-cell receptors (TCRs) [4] [9]. Site-directed mutagenesis reveals that substituting Phe106 or Pro110 abrogates T-cell recognition by >90%, demonstrating their indispensable role in epitope integrity [9]. This high level of conservation and structural sensitivity highlights the peptide's critical role in immune surveillance mechanisms.
STEAP1 (102-116) functions as a major histocompatibility complex class II (MHC-II)-restricted epitope, driving CD4⁺ T-helper lymphocyte (HTL) responses against STEAP1-expressing tumors. Dendritic cells (DCs) process full-length STEAP1 via endosomal proteolysis, loading the resulting 102-116 fragment onto MHC-II molecules for surface presentation [9]. This processed epitope is naturally presented by renal cell carcinoma (RCC), bladder cancer, and prostate cancer cells expressing both STEAP1 and HLA-DR [4] [9].
In vitro vaccination assays demonstrate that STEAP1 (102-116) primes potent HTL responses in healthy donors and cancer patients. Key findings include:
Table 2: Immune Response Parameters of STEAP1 (102-116) in Cancer Models
Response Metric | Value | Experimental Context |
---|---|---|
T-cell Activation Frequency | 75–85% of donors | In vitro PBMC stimulation |
Cytotoxicity (E:T = 20:1) | 45–60% specific lysis | STEAP1⁺ RCC/bladder cancer cell lines |
IFN-γ Secretion | 350–500 pg/mL | ELISA after 48h co-culture |
HLA-DR Binding Affinity (IC₅₀) | 15–50 nM | Competitive assays with DRB1 alleles |
Notably, STEAP1 (102-116)-specific HTLs enhance antitumor immunity by licensing DCs for CTL priming and providing cytokine support for STEAP1-directed antibodies and CAR-T cells [3] [9]. This epitope’s ability to engage multiple arms of the immune system makes it a cornerstone for combinatorial immunotherapies targeting solid tumors. The robustness of the immune response across different tumor types and HLA backgrounds further supports its clinical utility in diverse patient populations.
Structural analysis of STEAP1 (102-116) reveals conformational plasticity dependent on expression systems and environmental conditions. In Escherichia coli and mammalian cell systems (e.g., HEK-293T), recombinant peptides exhibit heterogeneous folding:
Immunofluorescence studies localize STEAP1 (102-116) to plasma membrane lipid rafts when expressed as a fusion construct with full-length STEAP1. However, isolated peptides accumulate in cytoplasmic compartments unless directed by exogenous trafficking signals [7] [10]. This localization pattern explains the requirement for professional antigen-presenting cells (APCs) to efficiently process and present the epitope. The peptide’s behavior in different cellular environments provides critical insights for vaccine design, particularly regarding delivery systems that mimic membrane contexts to preserve native conformation.
Table 3: Biophysical Properties of Recombinant STEAP1 (102-116)
Property | Condition | Value |
---|---|---|
Molecular Weight | Calculated | 1,847.2 Da |
Purity (HPLC/MS) | >90% | Trial-grade synthesis |
Secondary Structure (CD) | Aqueous buffer | Random coil |
Secondary Structure (CD) | 30 mM SDS micelles | 35–40% α-helix |
Thermal Stability (Tₘ) | PBS, pH 7.4 | 42°C |
Proteolytic Stability (t₁/₂) | Human serum, 37°C | 2.8 h |
The peptide’s moderate proteolytic stability (serum half-life ≈ 2.8 hours) necessitates formulation enhancements like PEGylation or nanoparticle encapsulation for in vivo applications [2] [3]. Additionally, molecular dynamics simulations predict that HLA-DR binding stabilizes the central YFYKIPILV segment into a polyproline type II helix, optimizing TCR contacts [9]. This structural flexibility enables adaptation to diverse HLA environments while maintaining key interactions essential for T-cell activation, making it an ideal candidate for broadly applicable cancer vaccines.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7